Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2

Comparative endocrinology Receptor pharmacology GnRH receptor subtype selectivity

Researchers studying teleost GnRH receptor pharmacology require well-characterized ligands. Generic mammalian GnRH analogs (e.g., leuprolide) produce erroneous results in fish receptor assays. LHRH (sea bream) provides the physiologically relevant reference standard for comparative endocrinology and aquaculture reproduction studies. • Defined receptor selectivity: ED50 684 nM at GfA vs. >10,000 nM at GfB receptors • Endogenous hypophysiotropic form in gilthead seabream, present at 500× pituitary concentration vs. sGnRH • Critical baseline comparator for SAR studies; EC50 1,696.6 ± 515.4 nM in IP production assays

Molecular Formula C52H68N14O14
Molecular Weight 1113.2 g/mol
CAS No. 107569-48-2
Cat. No. B566643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
CAS107569-48-2
Molecular FormulaC52H68N14O14
Molecular Weight1113.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyPPHTYZVEJKXMNS-PVEGFDORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seabream GnRH Agonist Procurement Guide


Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2, also designated [Ser8]GnRH, sea bream GnRH (sbGnRH), or LHRH (sea bream) , is a decapeptide analog of the hypothalamic gonadotropin-releasing hormone (GnRH) characterized by a serine substitution at position 8 in place of the arginine found in mammalian GnRH [1]. As the endogenous hypophysiotropic form in gilthead seabream (Sparus aurata) [2], this compound serves as a critical tool for comparative endocrinology, aquaculture reproduction research, and structure-activity relationship (SAR) studies of GnRH receptor subtype selectivity.

WorkflowComparative endocrinology studies
SelectionEndogenous seabream GnRH form
Use ContextGnRH receptor subtype profiling

Why Generic Analogs Cannot Substitute for sbGnRH


The position-8 serine substitution in sbGnRH fundamentally alters receptor binding kinetics and potency profiles compared to mammalian GnRH ([Arg8]GnRH) and other teleost isoforms. In competitive binding assays using goldfish GnRH receptor subtypes, [Ser8]GnRH exhibits an ED50 of 684 nM at the GfA receptor and >10,000 nM at the GfB receptor, representing a >100-fold reduction in affinity relative to salmon GnRH [1]. Mammalian GnRH ([Arg8]GnRH) is 3.5× more potent than sbGnRH in releasing gonadotropin-II in vivo [2]. These quantitative differences are not academic nuances—they dictate experimental outcomes in comparative physiology studies. Substituting a generic GnRH agonist (e.g., leuprolide, triptorelin) for sbGnRH in aquaculture spawning protocols or receptor selectivity assays would yield erroneous conclusions about ligand-receptor interactions and hormone release dynamics.

Receptor subtype affinity profile differs from mammalian GnRH analogs; may not transfer to teleost systems.

In vivo gonadotropin release potency is markedly lower than sGnRH or cGnRH-II; generic agonists may shift response.

Position-8 substitution alters signaling kinetics and subtype selectivity; direct replacement requires validation.

Differentiation Evidence: sbGnRH vs. Analogs


Receptor Binding Affinity at Fish GnRH Receptors

At the goldfish GfA GnRH receptor subtype, [Ser8]GnRH (sbGnRH) exhibits an ED50 of 684 ± 100 nM, which is approximately 150-fold lower in affinity than sGnRH ([Trp7,Leu8]GnRH; ED50 = 4.6 ± 0.3 nM) and over 20,000-fold lower than cGnRH-II ([His5,Trp7,Tyr8]GnRH; ED50 = 0.03 ± 0.01 nM) [1]. At the GfB receptor subtype, [Ser8]GnRH displays an ED50 >10,000 nM, compared to 3.4 ± 2 nM for cGnRH-II and 56 ± 20 nM for sGnRH [1]. Mammalian GnRH ([Arg8]GnRH) shows an ED50 of 210 ± 69 nM at GfA and 2,850 ± 21 nM at GfB, demonstrating distinct subtype selectivity patterns that differ from sbGnRH [1].

Receptor Binding Affinity
Head‑to‑head
sbGnRH ED50 (GfA): 684 nM; sGnRH: 4.6 nM (149‑fold lower)
Supports receptor subtype profiling and selectivity validation.
Competitive binding, HEK293 cells, n=3; data ± SE.
Comparative endocrinology Receptor pharmacology GnRH receptor subtype selectivity

Functional Potency at Fish GnRH Receptors

In COS-1 cells transiently transfected with fish GnRH receptors, [Ser8]GnRH (sbGnRH1) demonstrates an EC50 of 1,696.6 ± 515.4 nM for stimulating inositol phosphate (IP) production [1]. This potency is approximately 2.8-fold lower than mammalian GnRH ([Arg8]GnRH; EC50 = 600 ± 410.2 nM), 10-fold lower than [His8]GnRH (EC50 = 167 ± 34.7 nM), and over 5,000-fold lower than the most potent analog tested, cGnRH-II ([His5,Trp7,Tyr8]GnRH; EC50 = 0.31 ± 0.12 nM) [1].

Functional Potency (IP)
Head‑to‑head
EC50: 1,696.6 nM (sbGnRH) vs. 600 nM (mGnRH), 2.8× less potent
Supports use as weak agonist benchmark for analog evaluation.
COS‑1 cells, fish GnRH‑R; IP production assay, n=3.
Inositol phosphate production GnRH receptor signaling Structure-activity relationship

In Vivo Gonadotropin Release Potency

In preovulatory female gilthead seabream, cGnRH-II ([His5,Trp7,Tyr8]GnRH) is 7–8 times more potent than sbGnRH ([Ser8]GnRH) in stimulating GtH-II secretion, while sGnRH ([Trp7,Leu8]GnRH) is 3.5–5 times more potent than sbGnRH [1]. Despite being the least potent native GnRH form in this species, sbGnRH is the predominant form stored in the pituitary, present at concentrations approximately 500 times higher than sGnRH during the spawning season [1].

In Vivo GtH‑II Release
Head‑to‑head
sbGnRH: baseline; cGnRH‑II 7–8× more potent; sGnRH 3.5–5× more potent
Supports physiological compensation mechanism studies.
In vivo, preovulatory seabream; radioimmunoassay.
Aquaculture Reproductive physiology Gonadotropin release

Cross-Species Binding Affinity

In competitive binding assays using the human GnRH receptor, [Ser8]GnRH (sbGnRH1) exhibits an IC50 of 30,233.3 ± 8,575.7 nM, which is approximately 11.6-fold lower in affinity than mammalian GnRH ([Arg8]GnRH; IC50 = 2,615 ± 2,821.4 nM) and over 2,100-fold lower than cGnRH-II (IC50 = 14.2 ± 5.5 nM) [1]. This stark reduction in affinity at the human receptor contrasts with the more moderate affinity differences observed at teleost receptors, highlighting the evolutionary divergence in ligand recognition mechanisms.

Cross‑Species Affinity
Cross‑study
IC50 at human GnRH‑R: 30,233 nM (sbGnRH) vs. 14.2 nM (cGnRH‑II), >2,100‑fold lower
Supports species‑specific ligand‑receptor interaction studies.
Human recombinant receptor; competitive binding, n=3.
Cross-species pharmacology GnRH receptor evolution Ligand selectivity

Molecular Weight and Purity Specifications

The compound Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has a molecular formula of C52H68N14O14 and a molecular weight of 1,113.18 g/mol . Commercial sources specify a purity of ≥95% as determined by HPLC . These physicochemical parameters are identical to those of the native sbGnRH isolated from seabream brain tissue and are essential for ensuring reproducibility in biological assays where even minor impurities or incorrect molecular weights could confound dose-response calculations.

Identity & Purity
Data to verify
MW: 1,113.18 g/mol; Purity ≥95% (HPLC)
Supports identity verification and assay reproducibility.
Vendor‑supplied; review batch COA.
Quality control Peptide procurement Analytical characterization

Applications of sbGnRH


Receptor Pharmacology & Subtype Profiling

[Ser8]GnRH serves as an essential low-affinity ligand for characterizing GnRH receptor subtype selectivity in teleost fish. Its ED50 of 684 nM at GfA and >10,000 nM at GfB receptors [1] provides a clear benchmark for distinguishing receptor subtype pharmacology and for validating the selectivity of novel synthetic analogs in competitive binding and functional assays.

Aquaculture Spawning Induction

In gilthead seabream aquaculture, sbGnRH is the endogenous hypophysiotropic form present in the pituitary at 500× higher concentrations than sGnRH during spawning [2]. Despite being 3.5–8× less potent than cGnRH-II and sGnRH in vivo [2], it is the physiologically relevant ligand for studying and optimizing hormone-based spawning induction protocols in this commercially important species.

Position-8 SAR Studies

The EC50 of 1,696.6 ± 515.4 nM for [Ser8]GnRH in IP production assays [3] makes it a critical reference point for SAR studies examining the functional impact of position-8 amino acid substitutions on GnRH agonist potency. Researchers developing enhanced-potency teleost-specific analogs use sbGnRH as the baseline comparator to quantify fold-improvements in potency.

Cross-Species Receptor Evolution Studies

The >2,100-fold reduction in binding affinity of [Ser8]GnRH at the human GnRH receptor compared to cGnRH-II (IC50 = 30,233 vs. 14.2 nM) [4] establishes this compound as a key probe for investigating the evolutionary divergence of ligand recognition mechanisms between mammalian and teleost GnRH receptors.

Application
Selection Property
Validation Focus
GnRH receptor subtype profiling
Low‑affinity native ligand benchmark
Receptor selectivity across subtypes
Seabream spawning induction research
Endogenous hypophysiotropic form
In vivo GtH‑II release context
GnRH analog SAR studies
Baseline potency reference
IP production EC50 endpoint review
Cross‑species receptor evolution studies
Species‑specific affinity benchmark
Comparative IC50 across receptor orthologs
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